REACTION_CXSMILES
|
Cl[C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+].C1[C:17](=[O:18])N(Br)C(=O)C1.[Cu]([C:23]#[N:24])C#N.Cl>CO.CN(C=O)C.[OH-].[OH-].[Pd+2]>[CH3:9][O:10][C:2]1[C:7]([O:18][CH3:17])=[N:6][C:5]([CH2:23][NH2:24])=[CH:4][N:3]=1 |f:1.2,8.9.10|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
powder
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.315 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Type
|
CUSTOM
|
Details
|
the system was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
FILTRATION
|
Details
|
were then filtered through a fritted funnel of medium porosity
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a clear oil
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The system was quenched with Na2SO3
|
Type
|
ADDITION
|
Details
|
poured into ice water
|
Type
|
CUSTOM
|
Details
|
The resulting solids that precipitated from solution
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by gradient elution on silica (0 to 65% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a white powder
|
Type
|
STIRRING
|
Details
|
The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
FILTRATION
|
Details
|
were filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
followed by removal of methanol in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude mixture was then dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted several times with DCM
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(N=C1OC)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |